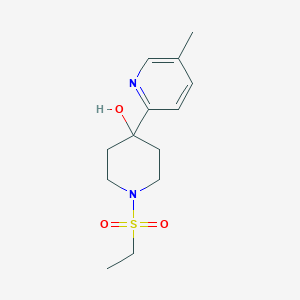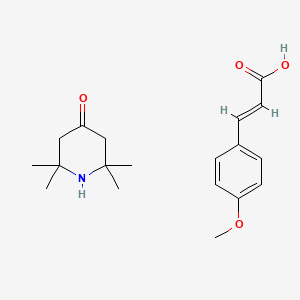
(E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one is a compound that combines two distinct chemical structures: (E)-3-(4-methoxyphenyl)prop-2-enoic acid, a derivative of cinnamic acid, and 2,2,6,6-tetramethylpiperidin-4-one, a derivative of piperidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine.
For the synthesis of 2,2,6,6-tetramethylpiperidin-4-one, a common method involves the oxidation of 2,2,6,6-tetramethylpiperidine using an oxidizing agent such as potassium permanganate or hydrogen peroxide. The reaction is usually carried out in an aqueous medium under controlled temperature conditions.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
2,2,6,6-tetramethylpiperidin-4-one can also undergo several reactions, such as:
Oxidation: Further oxidation can lead to the formation of N-oxides.
Reduction: Reduction can yield secondary amines.
Substitution: The piperidine ring can be functionalized through various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (E)-3-(4-methoxyphenyl)prop-2-enoic acid can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxyphenylpropanol.
Aplicaciones Científicas De Investigación
(E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid Derivatives: Compounds like cinnamic acid and its derivatives share structural similarities with (E)-3-(4-methoxyphenyl)prop-2-enoic acid.
Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives are structurally related to 2,2,6,6-tetramethylpiperidin-4-one.
Uniqueness
The uniqueness of (E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This combination allows for a broader range of applications and potential synergistic effects.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.C9H17NO/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;1-8(2)5-7(11)6-9(3,4)10-8/h2-7H,1H3,(H,11,12);10H,5-6H2,1-4H3/b7-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJATEUNLHJEFY-KQGICBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C.COC1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)CC(N1)(C)C)C.COC1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
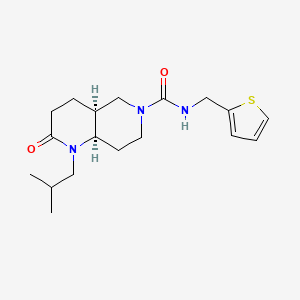
![2-[3-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]indol-1-yl]acetamide](/img/structure/B5307608.png)
![3-[(2,2-dimethylmorpholin-4-yl)methyl]-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5307618.png)
![N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine](/img/structure/B5307622.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5307639.png)
![N-(4-chloro-2-fluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5307644.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5307647.png)
![1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane](/img/structure/B5307651.png)
![N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine](/img/structure/B5307664.png)
![1'-[(3-methoxypyridin-2-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5307672.png)
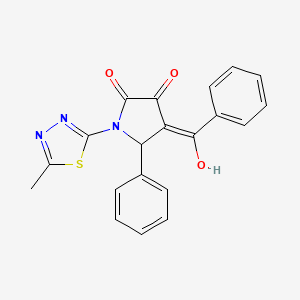
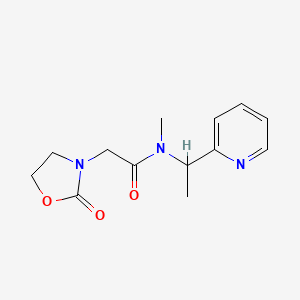
![1-benzyl-4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid](/img/structure/B5307700.png)
